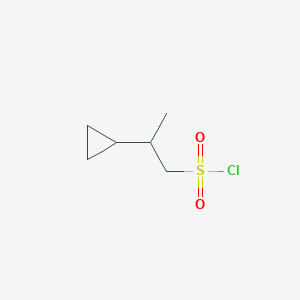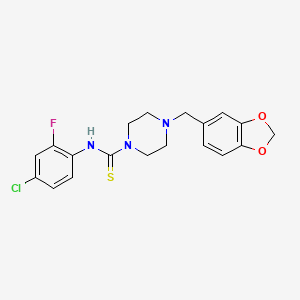![molecular formula C20H20N4O B2387464 N-[(1-phénylpyrrolidin-2-yl)méthyl]quinoxaline-2-carboxamide CAS No. 1797703-88-8](/img/structure/B2387464.png)
N-[(1-phénylpyrrolidin-2-yl)méthyl]quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide is a synthetic compound that belongs to the class of quinoxaline derivatives. These derivatives have been extensively studied for their diverse biological activities and potential therapeutic applications.
Applications De Recherche Scientifique
N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent. In medicine, it is being explored for its potential therapeutic effects in treating various diseases, including tuberculosis and cancer . Additionally, the compound has applications in the industry, particularly in the development of new materials and pharmaceuticals.
Méthodes De Préparation
The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide involves several steps. One common method includes the reaction of 1-phenylpyrrolidine with quinoxaline-2-carboxylic acid under specific conditions . The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction may produce quinoxaline-2-carboxamide derivatives .
Mécanisme D'action
The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways . For example, it has been shown to inhibit the activity of certain enzymes, such as DNA topoisomerase and vascular endothelial growth factor receptor, which are involved in cancer cell proliferation . The compound’s ability to bind to these targets and disrupt their function contributes to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide can be compared to other quinoxaline derivatives, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox . These compounds share similar structural features but differ in their specific biological activities and applications . For example, while Olaquindox is primarily used as an antibiotic, N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide has broader applications, including potential anticancer and antimicrobial effects . This uniqueness highlights the versatility and potential of N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide in various scientific research fields .
Propriétés
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(19-14-21-17-10-4-5-11-18(17)23-19)22-13-16-9-6-12-24(16)15-7-2-1-3-8-15/h1-5,7-8,10-11,14,16H,6,9,12-13H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXMBIOJQSVQNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2387382.png)
![Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2387383.png)
![5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2387384.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2387385.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2387386.png)


![Isobutyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2387392.png)



![N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2387399.png)
![2-{[1-(2-Hydroxycyclopentyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2387403.png)

